N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine typically involves the condensation of 4-methoxyaniline with 2-phenylquinazolin-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- (4-methoxyphenyl)formamide .
Uniqueness
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine stands out due to its unique quinazoline scaffold, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Biological Activity
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential analgesic and anti-inflammatory properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound falls under the quinazoline class, known for diverse biological activities. The synthesis of quinazoline derivatives often involves methods such as cyclization reactions and substitution strategies that enhance pharmacological properties. For instance, modifications at the 2- and 4-positions of the quinazoline ring can significantly impact biological activity .
Analgesic Activity
Research indicates that quinazoline derivatives exhibit significant analgesic effects. For example, studies have shown that compounds with specific substitutions can achieve analgesic activity comparable to standard analgesics like diclofenac.
Compound | Analgesic Activity (%) at 20 mg/kg | Reference |
---|---|---|
This compound | 64 ± 1.19% | |
Standard Diclofenac | 62 ± 1.49% |
In one study, the compound demonstrated a notable analgesic effect, producing an activity of 64% compared to the standard diclofenac's 62% at the same dosage. This suggests that structural modifications, such as the introduction of a methoxy group, may enhance analgesic properties .
Anti-inflammatory Activity
In addition to analgesic effects, this compound has been evaluated for its anti-inflammatory potential. The presence of electron-withdrawing groups in certain positions has been shown to increase anti-inflammatory activity.
Compound | COX-I IC50 (μM) | COX-II IC50 (μM) | Reference |
---|---|---|---|
This compound | 0.39–1.87 | 0.22 | |
Indomethacin (Standard) | 0.22 | 2.64 |
The compound exhibited a favorable COX inhibition profile, indicating its potential as an anti-inflammatory agent with a better gastrointestinal safety profile than indomethacin .
Quorum Sensing Inhibition
Another area of research focuses on the compound's ability to inhibit quorum sensing (QS), which is crucial in bacterial virulence and biofilm formation. Studies have shown that certain quinazoline derivatives can disrupt QS pathways in bacteria such as Pseudomonas aeruginosa.
The compound demonstrated significant QS inhibitory activity, suggesting its potential role in preventing bacterial infections by disrupting communication among bacterial cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- Analgesic Efficacy : A comparative study showed that modifications in the quinazoline structure lead to enhanced analgesic effects, with this compound showing promising results against pain models .
- Anti-inflammatory Mechanisms : Another investigation into its anti-inflammatory properties revealed that the compound effectively inhibits COX enzymes, making it a candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) .
- Quorum Sensing Studies : The ability to inhibit bacterial biofilm formation positions this compound as a potential therapeutic agent against antibiotic-resistant infections .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-17-13-11-16(12-14-17)22-21-23-19-10-6-5-9-18(19)20(24-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNIOZBJOAPHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.